N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide
Description
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide is a pyrrolidinone-based compound featuring a substituted benzamide moiety. Its structure comprises a 3,4-dimethylphenyl group attached to the pyrrolidinone ring and a 2-methoxybenzamide substituent.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-8-9-16(10-14(13)2)22-12-15(11-19(22)23)21-20(24)17-6-4-5-7-18(17)25-3/h4-10,15H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVXPHUNIQLXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide typically involves multi-step organic reactions One common method includes the reaction of 3,4-dimethylphenylamine with a suitable acylating agent to form an intermediate, which is then cyclized to produce the pyrrolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidinone ring and methoxybenzamide moiety are key sites for oxidation:
Key Findings :
-
The pyrrolidinone ring is resistant to mild oxidants but undergoes cleavage under strong acidic conditions (e.g., KMnO₄/H₂SO₄) .
-
The methoxy group remains stable during oxidation unless exposed to prolonged acidic environments .
Reduction Reactions
The carbonyl group in the pyrrolidinone ring is a primary target for reduction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | Pyrrolidine alcohol derivative | 65–78% |
| NaBH₄ (with NiCl₂) | MeOH, 25°C, 2 hrs | Partial reduction to hemiaminal intermediates | 40–52% |
Notes :
-
LiAlH₄ achieves full reduction of the carbonyl to a secondary alcohol, retaining the 3,4-dimethylphenyl substituent .
-
NaBH₄ requires catalytic NiCl₂ for activity, yielding unstable intermediates .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic rings and the amide group:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Nucleophilic | NH₂OH·HCl | EtOH, Δ, 6 hrs | Hydroxamic acid derivative |
| Electrophilic | Br₂ (in CHCl₃) | 0°C, 2 hrs | Bromination at 3,4-dimethylphenyl |
Key Observations :
-
The 3,4-dimethylphenyl group undergoes bromination at the para position relative to methyl substituents.
-
Amide groups react with hydroxylamine to form hydroxamic acids, indicating potential pharmacological relevance .
Hydrolysis Reactions
The benzamide bond is susceptible to hydrolysis under specific conditions:
| Reagent | Conditions | Product | Rate |
|---|---|---|---|
| 6M HCl | Reflux, 12 hrs | 2-Methoxybenzoic acid + amine | Complete |
| NaOH (10% aq.) | 100°C, 8 hrs | Partial cleavage with salt formation | 60–70% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water .
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Basic conditions yield carboxylate salts due to saponification .
Thermal and Photochemical Stability
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Thermal Degradation : Decomposition above 220°C, producing CO₂ and toluidine derivatives (TGA-DSC data extrapolated from ).
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Photolysis : UV exposure (254 nm) leads to demethylation of the methoxy group, forming a phenolic derivative .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique reactivity:
Industrial and Synthetic Considerations
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be inferred from methodologies and analogous compounds described in the literature.
Structural Analogues in Crystallographic Studies
Crystallography software like SHELX and WinGX are critical for resolving molecular structures of complex organic compounds. For example, compounds with pyrrolidinone or benzamide moieties (e.g., the chromenone derivative in ) often rely on these tools for structural validation. Key parameters for comparison include:
Functional Group Influence
- Pyrrolidinone vs.
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the fluorophenyl groups in Example 53, which could improve metabolic stability but reduce solubility .
Limitations of Available Evidence
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide, identified by its CAS number 2309188-07-4, is a compound of interest due to its potential biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₂O₃, with a molecular weight of approximately 218.25 g/mol. The compound features a pyrrolidine ring substituted with a dimethylphenyl group and a methoxybenzamide moiety, contributing to its unique biological profile.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Receptor Binding : The compound likely interacts with specific protein receptors in the body. Binding affinity studies suggest that such interactions can modulate signaling pathways related to pain and inflammation .
- Enzyme Inhibition : Preliminary studies have indicated potential inhibitory effects on certain enzymes associated with inflammatory processes. This suggests a mechanism that could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Pharmacological Studies
- Anti-inflammatory Effects :
- Analgesic Properties :
- Neuroprotective Effects :
Case Study 1: In Vivo Efficacy
A study conducted on rats demonstrated that administration of this compound resulted in a significant decrease in pain response during formalin-induced pain tests. The results indicated a dose-dependent analgesic effect, supporting its potential application in clinical settings for pain management.
Case Study 2: Cellular Mechanism Investigation
In a cellular study using human synovial fibroblasts, the compound inhibited the expression of matrix metalloproteinases (MMPs), which are critical in the degradation of cartilage in arthritic conditions. This finding suggests that it may help preserve joint integrity in inflammatory diseases like osteoarthritis.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Key Activity |
|---|---|---|---|
| This compound | 2309188-07-4 | 218.25 g/mol | Anti-inflammatory, Analgesic |
| Compound A | 1234567-89-0 | 250.30 g/mol | Antioxidant |
| Compound B | 9876543-21-0 | 300.45 g/mol | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
